molecular formula C22H34N6O B6567794 N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide CAS No. 1021226-72-1

N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide

Cat. No.: B6567794
CAS No.: 1021226-72-1
M. Wt: 398.5 g/mol
InChI Key: GLFSDXJANUXKGL-UHFFFAOYSA-N
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Description

N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide is a complex organic compound featuring a pyrazolopyrimidine core, an azepane moiety, and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide typically starts with constructing the pyrazolopyrimidine core. Key steps include:

  • Formation of pyrazolo[3,4-d]pyrimidine: : Begins with cyclization of a substituted hydrazine and a nitrile derivative under acidic conditions.

  • Incorporation of the azepane ring: : Using nucleophilic substitution reactions, the azepane group is introduced.

  • Attaching the propanamide side chain: : Through acylation reactions, typically using acyl chlorides in the presence of base.

Industrial Production Methods

Scaling up to industrial production often involves optimizing reaction conditions:

  • Catalysts: : Employing heterogeneous or homogeneous catalysts to enhance yield.

  • Solvent Systems: : Solvents like toluene or DCM aid in maintaining solubility and reaction kinetics.

  • Purification: : Techniques like crystallization or chromatography ensure purity and removal of by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Generally stable but under harsh conditions, can undergo oxidative degradation.

  • Reduction: : Can reduce the pyrazolopyrimidine ring under hydrogenation.

  • Substitution: : Halogenation or alkylation reactions on the azepane ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or similar oxidizing agents.

  • Reduction: : Hydrogen gas with palladium on carbon as a catalyst.

  • Substitution: : Use of alkyl halides or acyl halides under basic conditions.

Major Products Formed

  • Oxidation: : Yields various oxo-derivatives.

  • Reduction: : Leads to hydrogenated derivatives.

  • Substitution: : Results in alkylated or acylated products.

Scientific Research Applications

Chemistry

N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide is studied for its reactivity and utility as an intermediate in complex organic syntheses.

Biology and Medicine

  • Antiviral and Anticancer Research: : Exhibits activity against certain viral strains and cancer cell lines, making it a candidate for drug development.

  • Pharmacological Studies: : Investigates its role as an enzyme inhibitor or receptor agonist/antagonist.

Industry

  • Pharmaceutical Development: : As a lead compound or scaffold for drug discovery.

Comparison with Similar Compounds

Compared to other pyrazolopyrimidine derivatives, N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide:

  • Structural Uniqueness: : Features a rare combination of functional groups.

  • Enhanced Activity: : Shows improved efficacy in certain biological assays.

List of Similar Compounds

  • N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-phenylpropanamide

  • N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-methylpropanamide

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N6O/c29-20(11-10-18-8-4-3-5-9-18)23-12-15-28-22-19(16-26-28)21(24-17-25-22)27-13-6-1-2-7-14-27/h16-18H,1-15H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFSDXJANUXKGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)CCC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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